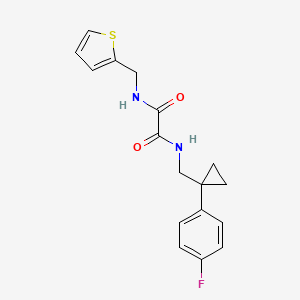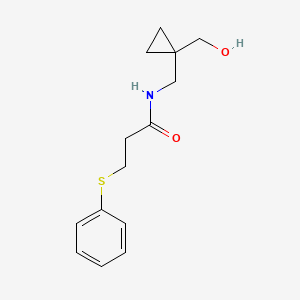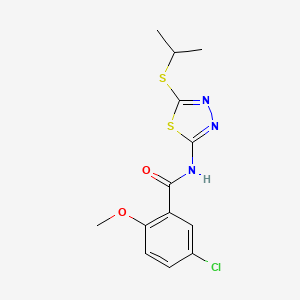
5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, also known as CPT or CPT-11, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. CPT-11 has been extensively studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Scientific Research Applications
Pharmacological Potential
Research into the pharmacological potential of chemical compounds similar to 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has identified various applications. For instance, compounds with a similar structural makeup have been explored for their anticonvulsant and sedative-hypnotic activities, leveraging their interaction with benzodiazepine receptors. Such studies have found that specific derivatives can induce significant sedative-hypnotic activity without impairing learning and memory, suggesting a targeted approach for developing new pharmacological agents (Faizi et al., 2017).
Antitumor and Cytotoxic Activities
Further research has focused on the synthesis of 1,3,4-thiadiazole derivatives to evaluate their antitumor activities. This includes the development of compounds demonstrating significant inhibitory effects against specific human tumor cell lines, highlighting the potential of such derivatives in cancer treatment. For example, certain compounds have shown the best inhibitory effect against SKOV-3 cells, indicating their promise as cytotoxic agents with the mechanism of action being apoptosis induction (Almasirad et al., 2016).
Antimicrobial and Antibacterial Applications
The antimicrobial and antibacterial screening of derivatives incorporating a thiazole ring has revealed the potential of these compounds in treating microbial diseases. Studies have shown that thiazole derivatives possess valuable therapeutic intervention capabilities, particularly against bacterial and fungal infections. This suggests that chemical compounds with similar structures to this compound could be used to develop new antimicrobial agents (Desai et al., 2013).
properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-7(2)20-13-17-16-12(21-13)15-11(18)9-6-8(14)4-5-10(9)19-3/h4-7H,1-3H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXLOWTVOIFCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

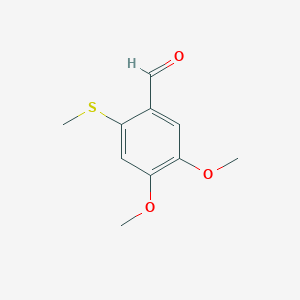
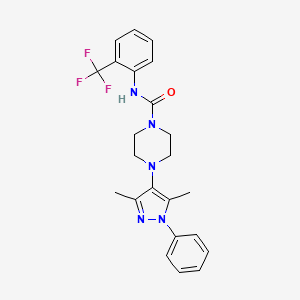
![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)
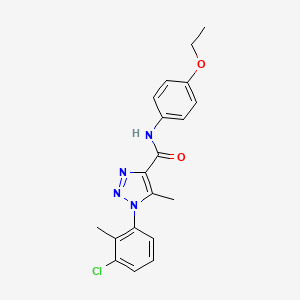
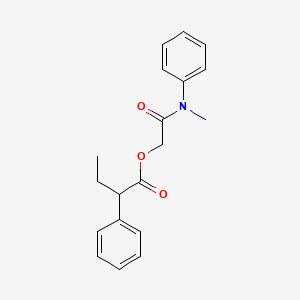
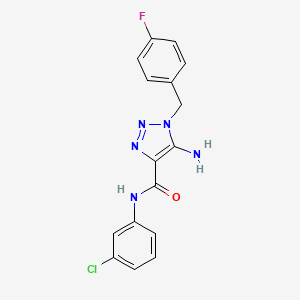
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399379.png)
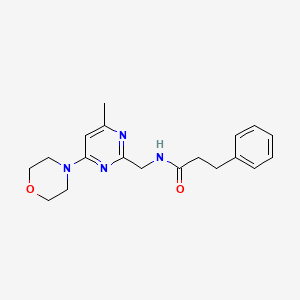
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)
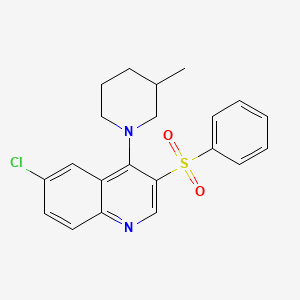
![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2399390.png)
![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)
